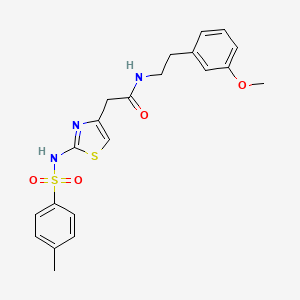
N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 342.44 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer activity . The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways, such as the PI3K/Akt pathway. This suggests its potential as a therapeutic agent in cancer treatment.
-
Case Studies :
- In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines when treated with varying concentrations of the compound .
- Animal models have shown that administration of the compound resulted in significant tumor shrinkage compared to control groups, indicating its potential efficacy in vivo .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The anti-inflammatory action is believed to be mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
- Research Findings :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approximately 70% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urinary |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are required to fully assess long-term safety and potential side effects.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-6-8-19(9-7-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-11-10-16-4-3-5-18(12-16)28-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPYRNUFEZOGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














